3'-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl is a compound that features a trifluoromethoxy group attached to a biphenyl structure. The trifluoromethoxy group is known for its unique electronic properties, which make it a valuable substituent in various fields, including medicinal chemistry, agrochemicals, and materials science . The presence of the trifluoromethoxy group can enhance the compound’s metabolic stability, lipophilicity, and binding affinity in drug-target complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a trifluoromethoxy group is introduced using reagents such as trifluoromethyl ethers . The reaction conditions often involve the use of antimony trifluoride or hydrogen fluoride in the presence of a catalyst like antimony pentachloride .
Industrial Production Methods
Industrial production of trifluoromethoxy-containing compounds often employs scalable and operationally simple protocols. These methods include regioselective trifluoromethoxylation of functionalized aromatic compounds under mild reaction conditions . The use of palladium-catalyzed cross-coupling reactions and amidation reactions are also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced biphenyl derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethoxy group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins by providing additional interactions within the binding site . This can lead to modulation of the target protein’s activity, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethoxy)aniline: Another compound with a trifluoromethoxy group, used in chemical synthesis and studied for its biological activities.
4-Hydroxy-3’-Trifluoromethoxy-Substituted Resveratrol: A derivative of resveratrol with a trifluoromethoxy group, explored for its antioxidant properties.
Uniqueness
3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific structural features and the presence of the trifluoromethoxy group, which imparts distinct electronic properties. These properties make it a valuable compound in various fields, including medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
832110-64-2 |
---|---|
Molekularformel |
C13H13F3O |
Molekulargewicht |
242.24 g/mol |
IUPAC-Name |
1-(cyclohexen-1-yl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)17-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2 |
InChI-Schlüssel |
ARGMDPOEGOOKBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2=CC(=CC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.